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Compound of Interest

Compound Name: GSK163929

Cat. No.: B15608945 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]GSK163090 is a novel investigational positron emission tomography (PET) radiotracer

developed for the in vivo visualization and quantification of the hypothetical Serotonin Receptor

Subtype Z (SR-Z). Preclinical evidence suggests that SR-Z is overexpressed in brain regions

associated with major depressive disorder (MDD), making it a promising target for diagnostic

imaging and a potential biomarker for therapeutic response. This document provides detailed

application notes and protocols for the use of [18F]GSK163090 in preclinical PET imaging

studies.

Data Presentation
Quantitative data for [18F]GSK163090 are summarized in the tables below. These values

represent typical performance characteristics for a novel PET tracer.

Table 1: In Vitro Binding Characteristics of GSK163090
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Parameter Value Description

Binding Affinity (Ki) 1.2 nM

High affinity for the target

receptor is crucial for a good

imaging signal.

Selectivity
>100-fold vs. other serotonin

receptors

High selectivity ensures that

the PET signal is specific to

the target of interest.

Lipophilicity (LogP) 2.5

Optimal lipophilicity allows for

good blood-brain barrier

penetration without excessive

non-specific binding.

Table 2: Radiochemical Properties of [18F]GSK163090

Parameter Value Description

Radiochemical Yield 35 ± 5% (n=10)
The efficiency of the

radiolabeling reaction.

Radiochemical Purity >99%
Ensures that the PET signal is

from the intended radiotracer.

Molar Activity 110-185 GBq/µmol

High molar activity is

necessary to administer a low

mass dose to avoid

pharmacological effects.

Half-life of 18F 109.7 minutes
The physical half-life of the

Fluorine-18 radioisotope.

Table 3: Preclinical In Vivo Performance in Rodent Models
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Parameter Value Description

Brain Uptake (Peak) 5.5 ± 0.8 %ID/g

Percentage of injected dose

per gram of brain tissue,

indicating good blood-brain

barrier penetration.

Target-to-Reference Ratio 4.2 ± 0.6

Ratio of tracer uptake in a

target-rich region (e.g.,

prefrontal cortex) versus a

reference region with low

receptor density (e.g.,

cerebellum).

Metabolism
>85% parent compound in

brain at 60 min p.i.

Indicates good stability of the

tracer in the brain, which is

important for accurate

quantification.

Experimental Protocols
Radiolabeling of [18F]GSK163090
This protocol describes a typical automated synthesis for [18F]GSK163090 via nucleophilic

substitution.

Materials:

Precursor molecule (e.g., tosyloxy-GSK163090)

[18F]Fluoride

Kryptofix 2.2.2 (K222)

Potassium carbonate (K2CO3)

Acetonitrile (anhydrous)

Water for injection
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Sterile filters (0.22 µm)

Automated synthesis unit

Procedure:

[18F]Fluoride Trapping: Load the cyclotron-produced [18F]fluoride in [18O]water onto a pre-

conditioned anion exchange cartridge.

Elution: Elute the trapped [18F]fluoride into the reaction vessel using a solution of K222 and

K2CO3 in acetonitrile/water.

Azeotropic Drying: Dry the [18F]fluoride/K222/K2CO3 complex by heating under a stream of

nitrogen to remove water. Repeat 2-3 times with anhydrous acetonitrile.

Radiolabeling Reaction: Add the tosyloxy-GSK163090 precursor dissolved in anhydrous

acetonitrile to the dried [18F]fluoride complex. Heat the reaction mixture at 110°C for 15

minutes.

Purification: After cooling, dilute the reaction mixture with the mobile phase and inject it onto

a semi-preparative HPLC column for purification.

Formulation: Collect the HPLC fraction containing [18F]GSK163090 into a sterile vial

containing sterile water for injection and pass it through a sterile 0.22 µm filter.

Quality Control: Perform quality control tests for radiochemical purity, identity, molar activity,

and sterility.

In Vitro Autoradiography
This protocol is for visualizing the distribution of SR-Z in brain tissue sections.

Materials:

Frozen brain tissue sections (e.g., from a rodent model of MDD and control animals)

[18F]GSK163090
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Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Washing buffer (ice-cold)

Phosphor imaging plates or digital autoradiography system

Procedure:

Tissue Preparation: Thaw-mount frozen brain sections onto microscope slides.

Pre-incubation: Pre-incubate the slides in binding buffer for 15 minutes at room temperature

to rehydrate the tissue.

Incubation: Incubate the slides in binding buffer containing [18F]GSK163090 (e.g., 0.1-0.5

nM) for 60 minutes at room temperature. For non-specific binding determination, co-incubate

adjacent sections with a high concentration of a non-radiolabeled SR-Z ligand (e.g., 10 µM

unlabeled GSK163090).

Washing: Wash the slides in ice-cold washing buffer (2 x 5 minutes) to remove unbound

radiotracer.

Drying: Quickly rinse the slides in ice-cold deionized water and dry them under a stream of

cool air.

Imaging: Expose the dried slides to a phosphor imaging plate or a digital autoradiography

system.

Analysis: Quantify the signal intensity in different brain regions and calculate specific binding

by subtracting the non-specific binding from the total binding.

In Vivo PET Imaging in a Rodent Model
This protocol outlines a typical dynamic PET imaging study in rodents.

Materials:

[18F]GSK163090
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Anesthesia (e.g., isoflurane).[1]

Small animal PET scanner.[2]

Animal model (e.g., rodent model of MDD and control animals)

Saline for injection

Procedure:

Animal Preparation: Anesthetize the animal with isoflurane (e.g., 2% in oxygen).[1] Place a

catheter in the lateral tail vein for radiotracer injection.

Positioning: Position the animal in the PET scanner.

Radiotracer Administration: Administer a bolus injection of [18F]GSK163090 (e.g., 5-10 MBq)

via the tail vein catheter, followed by a saline flush.[2]

PET Data Acquisition: Acquire dynamic PET data for 60-90 minutes.[2]

Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm

(e.g., OSEM3D).

Data Analysis:

Co-register the PET images with a CT or MRI scan for anatomical reference.

Draw regions of interest (ROIs) on the brain areas of interest (e.g., prefrontal cortex,

hippocampus) and a reference region (e.g., cerebellum).

Generate time-activity curves (TACs) for each ROI.

Use appropriate kinetic modeling (e.g., simplified reference tissue model) to estimate

binding parameters such as the binding potential (BPND).

Mandatory Visualizations
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Hypothetical Signaling Pathway for SR-Z

[18F]GSK163090
(PET Ligand)

Serotonin Receptor Z
(SR-Z)

Binds to
G-protein Coupling

(Gi/o)

Activates
Adenylyl Cyclase

(Inhibition)

Inhibits

↓ cAMP ↓ PKA Activity ↓ CREB Phosphorylation Altered Gene Expression
(Neuronal Plasticity)
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Preclinical PET Imaging Workflow

Start: Animal Model
(e.g., MDD Rodent)

Animal Preparation
(Anesthesia, Catheterization)

Radiolabeling of
[18F]GSK163090

Quality Control

IV Injection of
[18F]GSK163090

Dynamic PET/CT Scan
(60-90 min)

Image Reconstruction

Data Analysis
(ROI, TACs, Kinetic Modeling)

End: Quantification of
Receptor Density
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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